7-Methylquinazolin-6-ol
Overview
Description
7-Methylquinazolin-6-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinazolin-6-ol typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by cyclization. This method is efficient and yields the desired compound with high purity . Another common method involves the reaction of anthranilic acid with formamide at elevated temperatures to form quinazolin-4(3H)-one, which can then be methylated to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce reaction times. These methods are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed:
- Quinazoline N-oxides (oxidation)
- Dihydroquinazoline derivatives (reduction)
- Halogenated or alkylated quinazoline derivatives (substitution)
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methylquinazolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- Quinazoline
- Quinazolinone
- 2-Methylquinazoline
- 4-Methylquinazoline
Comparison: 7-Methylquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For example, while quinazoline and quinazolinone are known for their anticancer properties, this compound exhibits a broader spectrum of biological activities, including antimicrobial and antifungal properties .
Properties
IUPAC Name |
7-methylquinazolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-7(3-9(6)12)4-10-5-11-8/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUAHWOWERPXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NC=C2C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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